Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
Description
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-2-[(3,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-10-15(11-18(27)12-17)9-16(24(29)30)13-28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI Key |
CCEZGZLOWYHHLS-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes
Synthesis of the 3-Amino-2-(3,5-difluorobenzyl)propanoic Acid Core
A representative synthetic route involves palladium-catalyzed cross-coupling reactions to introduce the 3,5-difluorobenzyl moiety onto a suitably protected amino acid precursor. For example, methyl (S)-3-(4-amino-3,5-difluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can be synthesized using:
- Zinc dust and iodine activation.
- Palladium catalyst (Pd2dba3) with SPhos ligand.
- 4-bromo-2,6-difluoroaniline as the fluorinated aromatic source.
- Reaction in dry DMF under argon atmosphere for several days at room temperature.
This step yields the protected amino acid methyl ester with the difluorobenzyl substituent, which is then hydrolyzed and deprotected as needed.
- Drying of all substrates and zinc dust under high vacuum is critical for reproducible yields.
- Purification is typically achieved via silica gel chromatography.
Introduction of the Fmoc Protecting Group
The amino group is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group to facilitate SPPS. The Fmoc protection is generally performed by reacting the free amino acid with Fmoc-chloride or Fmoc-succinimide in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in an aprotic solvent like DMF.
A typical procedure includes:
- Dissolving the amino acid in DMF.
- Adding 1.2 equivalents of Fmoc reagent and 2 equivalents of base under nitrogen atmosphere.
- Stirring at room temperature for 1-2 hours.
- Precipitation of the product by adding water or a non-solvent.
- Filtration and drying to obtain Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid in high purity.
One-Step Coupling to Diaminobenzoic Acid Resin (Alternative Approach)
An alternative method reported for preparing Fmoc-amino acid derivatives involves a one-step coupling of free diaminobenzoic acid with Fmoc-amino acids using HATU as a coupling reagent and N-methylmorpholine as base in DMF. This approach yields the Fmoc-amino acid-diaminobenzoate conjugate with yields ranging from 40% to 94%, often without requiring chromatographic purification except for certain sensitive residues.
This method can be adapted for the preparation of this compound derivatives, facilitating resin loading for SPPS.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes/Comments |
|---|---|---|---|
| 1 | Zinc dust, Iodine, Pd2dba3, SPhos, 4-bromo-2,6-difluoroaniline, dry DMF, Argon | Introduction of 3,5-difluorobenzyl group via Pd-catalyzed coupling | High vacuum drying critical; 3 days reaction |
| 2 | Hydrolysis (acid/base) | Conversion of methyl ester to acid | Followed by purification |
| 3 | Fmoc-Cl or Fmoc-OSu, NMM or DIPEA, DMF | Fmoc protection of amino group | Room temp, 1-2 h; precipitation purification |
| 4 | Optional: Coupling to diaminobenzoic acid resin with HATU/NMM | One-step resin loading alternative | Efficient, minimal purification needed |
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Peptide Bond Formation: The amino and carboxyl groups of the compound are reactive sites for peptide bond formation, making it suitable for peptide synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate and 3,5-difluorobenzyl bromide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Peptide Synthesis: Coupling reagents like HATU or EDCI are used in the presence of bases like DIPEA.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and peptides containing the this compound residue.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is used as a building block in the synthesis of complex peptides and proteins
Biology
The compound is utilized in biological research to study protein-protein interactions and enzyme-substrate specificity. The presence of the 3,5-difluorobenzyl group can influence the binding affinity and selectivity of peptides.
Medicine
In medicinal chemistry, this compound is employed in the design of peptide-based drugs. The fluorine atoms can improve the pharmacokinetic properties of the drugs, such as metabolic stability and membrane permeability.
Industry
The compound finds applications in the pharmaceutical industry for the development of novel therapeutics. It is also used in the production of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its incorporation into peptides and proteins. The 3,5-difluorobenzyl group can interact with specific molecular targets, influencing the activity and function of the peptides. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity and specificity of the peptides to their targets.
Comparison with Similar Compounds
Fmoc-(S)-α-Amino-3,5-Difluorobenzenebutanoic Acid (CAS 1808268-08-7)
- Structural Difference: The butanoic acid backbone (C4) vs. propanoic acid (C3) in the target compound. The 3,5-difluorophenyl group is directly attached to the butanoic acid, whereas the target compound has a 3,5-difluorobenzyl (CH2-linked) group on propanoic acid.
- Functional Impact: The benzyl linkage in the target compound increases conformational flexibility compared to the rigid phenyl group in the butanoic acid analog. This may enhance peptide backbone dynamics .
- Synthetic Utility: The shorter propanoic acid chain in the target compound reduces steric hindrance during SPPS, improving coupling efficiency .
Fmoc-3-Amino-3-Phenylpropionic Acid (CAS 180181-93-5)
- Structural Difference : A phenyl group at the β-position instead of 3,5-difluorobenzyl.
- Electronic and Lipophilic Properties: The absence of fluorine reduces electronegativity and lipophilicity.
- Metabolic Stability: Fluorine atoms in the target compound may slow oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Fmoc-(R)-3-Amino-2-Benzylpropanoic Acid (CAS 828254-16-6)
- Stereochemical Difference : (R)-configuration vs. (S)-configuration in the target compound.
- Substituent Position : Benzyl group at the 2-position vs. 3,5-difluorobenzyl at the 2-position.
- Impact on Peptide Structure: The (S)-configuration in the target compound aligns with natural amino acid chirality, ensuring compatibility with biological systems. Fluorine atoms further modulate electronic density, influencing hydrogen bonding and van der Waals interactions .
Fmoc-L-Dap(Alloc,Me)-OH (CAS 2389078-45-7)
- Side-Chain Protection: Features allyloxycarbonyl (Alloc) and methyl (Me) groups on a diamino acid backbone.
- Functional Contrast: Unlike the target compound’s fluorinated aromatic side chain, this derivative has a polar, branched structure.
Key Comparative Data
| Compound Name | Backbone Length | Substituent | Fluorination | Key Applications |
|---|---|---|---|---|
| Target Compound | C3 (Propanoic) | 3,5-Difluorobenzyl (CH2-linked) | Yes | SPPS, fluorinated peptide therapeutics |
| Fmoc-(S)-α-Amino-3,5-DFB Butanoic Acid | C4 (Butanoic) | 3,5-Difluorophenyl (direct) | Yes | Rigid peptide scaffolds |
| Fmoc-3-Amino-3-Phenylpropionic Acid | C3 (Propanoic) | Phenyl | No | Model studies for non-fluorinated analogs |
| Fmoc-(R)-3-Amino-2-Benzylpropanoic Acid | C3 (Propanoic) | Benzyl (2-position) | No | Chirality-dependent peptide design |
Biological Activity
Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative that plays a significant role in peptide synthesis and drug development. The unique structural features of this compound, particularly the fluorenylmethoxycarbonyl (Fmoc) protecting group and the difluorobenzyl moiety, enhance its biological activity and reactivity, making it a valuable tool in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₂N₂O₂
- Molecular Weight : Approximately 425.44 g/mol
- Functional Groups :
- Fmoc group for selective protection of the amino group.
- Difluorobenzyl group, which increases lipophilicity and biological activity.
The presence of fluorine atoms often enhances binding affinity and specificity towards biological targets, improving metabolic stability and bioavailability compared to non-fluorinated analogs .
Antimicrobial Properties
Research indicates that fluorinated compounds like this compound exhibit enhanced antimicrobial activity. In studies involving various pathogens, this compound demonstrated significant efficacy against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 1–8 µg/mL |
| Vancomycin-resistant E. faecalis | 0.5–2 µg/mL |
| Gram-negative pathogens | 8–64 µg/mL |
| Drug-resistant Candida species | 8–64 µg/mL |
This table highlights the compound's potential utility in developing novel antimicrobial agents targeting resistant bacterial and fungal pathogens .
The mechanisms through which this compound exerts its biological effects include:
- Enhanced Membrane Permeability : The difluorobenzyl group increases the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets.
- Altered Binding Affinities : The presence of fluorine atoms can modify the binding characteristics to enzymes or receptors, potentially leading to increased efficacy in therapeutic applications .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives of amino acids, including this compound, against a library of clinically relevant pathogens. The results indicated substantial antimicrobial activity across multiple strains, emphasizing the compound's potential in combating antibiotic resistance .
- Drug Design Applications : In drug design research, the incorporation of fluorinated amino acids has been shown to improve the pharmacokinetic profiles of therapeutic peptides. This compound serves as a critical building block for synthesizing peptides with enhanced stability and bioactivity .
Q & A
Q. How is Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid synthesized, and what steps ensure stereochemical purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Preparation of the 3,5-difluorobenzyl side chain via alkylation or Friedel-Crafts acylation of a protected β-amino acid precursor.
- Step 2: Introduction of the Fmoc group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃/DMF) to protect the α-amino group .
- Step 3: Purification via reverse-phase HPLC or flash chromatography to isolate the diastereomerically pure product.
- Stereochemical Control: Chiral HPLC or enzymatic resolution ensures enantiomeric excess (>98%). Confirm purity via H/F NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the backbone structure, while F NMR verifies the 3,5-difluorobenzyl substitution pattern .
- Mass Spectrometry: HRMS (ESI-TOF) provides exact mass confirmation (expected [M+H]⁺ for C₂₆H₂₄F₂N₂O₄: ~482.17 g/mol).
- HPLC: Chiral stationary phases (e.g., Chiralpak IA) validate enantiopurity. Use gradients of acetonitrile/water with 0.1% TFA .
Advanced Research Questions
Q. How does the 3,5-difluorobenzyl group influence peptide stability in SPPS (Solid-Phase Peptide Synthesis)?
Methodological Answer:
Q. How should researchers resolve contradictory NMR data indicating unexpected diastereomers?
Methodological Answer:
- Scenario: If H NMR shows split signals for the β-proton, suspect incomplete stereochemical control during synthesis.
- Resolution Steps:
- Re-examine the synthetic route for racemization-prone steps (e.g., acidic/basic conditions during Fmoc deprotection).
- Use Marfey’s reagent to derivatize hydrolyzed amino acids and analyze via HPLC for enantiomeric ratio .
- Optimize crystallization conditions (e.g., ethanol/water mixtures) to isolate the desired enantiomer .
Q. What strategies optimize the incorporation of this compound into hydrophobic peptide sequences?
Methodological Answer:
- Solubility Challenges: The hydrophobic 3,5-difluorobenzyl group reduces solubility in aqueous SPPS solvents.
- Solution: Use DMSO as a co-solvent (≤10% v/v) in DMF to improve solubility during coupling.
- Backbone Modification: Introduce PEG-based linkers or charged residues (e.g., Lys, Arg) adjacent to the compound to enhance solubility .
Q. How can researchers validate the bioactivity of peptides containing this residue against aggregation-prone targets?
Methodological Answer:
- Experimental Design:
- Synthesize a model peptide (e.g., amyloid-β fragment) with and without the compound.
- Use circular dichroism (CD) and Thioflavin T assays to compare β-sheet formation kinetics.
- Perform molecular dynamics simulations to assess steric disruption of aggregation by the 3,5-difluorobenzyl group .
- Data Interpretation: Reduced ThT fluorescence and altered CD spectra indicate inhibition of amyloid formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
